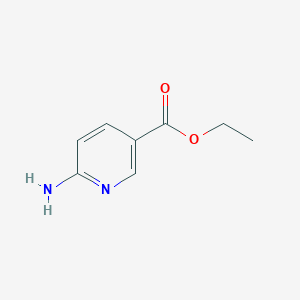

Ethyl 6-Aminonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKVWPJKNMTBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284587 | |

| Record name | Ethyl 6-Aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39658-41-8 | |

| Record name | 39658-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-Aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-aminonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6-Aminonicotinate (CAS: 39658-41-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-aminonicotinate, a pivotal pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural motif, featuring an amino group and an ethyl ester on a pyridine core, offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactivity, and significant applications in medicinal chemistry and agrochemical research. Particular emphasis is placed on its role as a key pharmacophore in the development of novel therapeutics, including P2Y12 receptor antagonists for antithrombotic therapy.

Introduction: The Strategic Importance of this compound

This compound (also known as ethyl 6-aminopyridine-3-carboxylate) is a compound of significant interest in organic synthesis and medicinal chemistry. The strategic placement of a nucleophilic amino group and an electrophilic ester functionality on an electron-deficient pyridine ring makes it a highly valuable scaffold. This arrangement allows for selective modifications at three key positions: the amino group, the ester, and the pyridine ring itself. This versatility has been exploited in the synthesis of complex molecules with diverse biological activities, ranging from kinase inhibitors to antithrombotic agents.[1][2] This guide aims to provide a detailed technical overview for researchers leveraging this important molecule in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.[2][3][4][5]

| Property | Value | Reference |

| CAS Number | 39658-41-8 | [3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 145-147 °C | [3] |

| Boiling Point | 314.7 ± 22.0 °C (Predicted) | [4] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.88 ± 0.13 (Predicted) | [4] |

| InChI Key | FIKVWPJKNMTBBD-UHFFFAOYSA-N | [5] |

| SMILES | CCOC(=O)c1cc(N)nc(c1) |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and direct method is the Fischer esterification of 6-aminonicotinic acid. An alternative approach involves the nucleophilic substitution of a leaving group on the pyridine ring.

Fischer Esterification of 6-Aminonicotinic Acid

This classical method involves the reaction of 6-aminonicotinic acid with ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas or sulfuric acid. The excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.[4]

Reaction Scheme:

Figure 1: Fischer Esterification of 6-Aminonicotinic Acid.

Detailed Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend 6-aminonicotinic acid (1.0 eq.) in absolute ethanol (10-20 volumes).

-

Acidification: Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the suspension with stirring until the solution becomes saturated and all the solid dissolves. Alternatively, cautiously add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization: Dissolve the residue in water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]

Synthesis from 6-Chloronicotinic Acid Derivatives

An alternative route involves the amination of an activated pyridine ring. For instance, ethyl 6-chloronicotinate can be reacted with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, to yield this compound. This method is particularly useful when 6-chloronicotinic acid is a more accessible starting material. A related and powerful method for forming C-N bonds is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable amine source.[6][7]

Reaction Scheme (Buchwald-Hartwig Amination):

Figure 3: Diazotization and Sandmeyer Reaction Pathway.

Reactions of the Ethyl Ester

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-aminonicotinic acid) under either acidic or basic conditions. [8]* Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with a catalyst.

Reactions of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the amino group is an activating, ortho-, para-director, which can facilitate electrophilic substitution at the C5 position. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, especially if a leaving group is present at the C2 or C6 position.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of various biologically active compounds.

P2Y12 Receptor Antagonists

A significant application of this compound is in the development of P2Y12 receptor antagonists, which are important antithrombotic agents used to prevent blood clots. The this compound scaffold is a key component of a series of potent and selective P2Y12 antagonists. A notable example is the clinical candidate AZD1283, an acyl sulfonamide derivative of this compound. [3][9][10]The synthesis of these compounds often involves the acylation of the amino group of this compound with a suitably functionalized acyl chloride.

Figure 4: Role of this compound in P2Y12 Antagonist Synthesis.

Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. While this compound itself is not an inhibitor, its derivatives are used as scaffolds to build more complex molecules that target various kinases. For example, related aminopyridine derivatives have been used in the synthesis of inhibitors for FGFR and other kinases implicated in cancer. [1][2]

Agrochemicals

Nicotinic acid and its derivatives have found broad applications in agriculture as herbicides, insecticides, and fungicides. [11]Aminopyrifen, a novel 2-aminonicotinate fungicide, demonstrates the potential of this chemical class in developing new crop protection agents with unique modes of action. [12]The structural similarity of this compound to these active compounds suggests its potential as a starting material for the synthesis of novel agrochemicals.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS). [3][4]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its readily modifiable functional groups and its presence as a core scaffold in numerous biologically active molecules underscore its importance. This guide has provided a comprehensive technical overview of its properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and scientists working with this key intermediate.

References

- Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)nicotinate. Benchchem. [URL: https://www.benchchem.

- Lead optimization of this compound acyl sulfonamides as antagonists of the P2Y12 receptor. separation of the antithrombotic effect and bleeding for candidate drug AZD1283. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20545330/]

- Buy this compound from Conier Chem&Pharma Limited. ECHEMI. [URL: https://www.echemi.

- 6-Aminonicotinic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Application Notes and Protocols for Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives in Kinase Inhibitor Design. Benchchem. [URL: https://www.benchchem.

- Lead Optimization of this compound Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Request PDF. [URL: https://www.researchgate.

- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

- Fischer Esterification. Chemistry Steps. [URL: https://www.chemistrysteps.

- A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design. Benchchem. [URL: https://www.benchchem.

- Fischer Esterification-Typical Procedures. OperaChem. [URL: https://operachem.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/09%3A_Organometallics/9.

- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152194/]

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/113]

- This compound | 39658-41-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1185616.htm]

- 39658-41-8, this compound Formula. ECHEMI. [URL: https://www.echemi.com/products/39658-41-8.html]

- Sandmeyer Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. cerritos.edu [cerritos.edu]

- 4. This compound | 39658-41-8 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 10. shd-pub.org.rs [shd-pub.org.rs]

- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: An In-Depth Technical Guide to Ethyl 6-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

Ethyl 6-aminonicotinate (C₈H₁₀N₂O₂) is a pyridine derivative that has emerged as a strategically important intermediate in the landscape of modern medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine core, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive technical overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory setting.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | 314.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |

| CAS Number | 39658-41-8 | [2] |

Safety and Handling

This compound is classified as an irritant, causing serious eye irritation.[1] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient method for the preparation of this compound is the Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Fischer Esterification: The Primary Synthetic Route

The direct esterification of 6-aminonicotinic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, provides a high-yielding and straightforward route to the desired product.[2]

-

Reaction Setup: Suspend 6-aminonicotinic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 volumes).

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly bubble dry hydrogen chloride gas through the mixture or add thionyl chloride (2-3 equivalents) dropwise. Alternatively, concentrated sulfuric acid (catalytic amount) can be carefully added.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours), or until all the solid starting material has dissolved, indicating the completion of the reaction.[2][3]

-

Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2] The resulting off-white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[4]

-

Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.

-

Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Anhydrous Conditions: The reaction is sensitive to water, as water can hydrolyze the ester product back to the carboxylic acid. Therefore, the use of dry reagents and glassware is crucial for a successful synthesis.

-

Neutralization: The sodium bicarbonate wash is essential to remove the acid catalyst, which could otherwise interfere with subsequent reactions or degrade the product upon storage.

Reaction Mechanism: Fischer Esterification

The Fischer esterification of 6-aminonicotinic acid proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

Caption: Mechanism of the Fischer Esterification of 6-Aminonicotinic Acid.

Spectroscopic Characterization: The Molecular Fingerprint

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.71 | d | ~2.0 | 1H | H-2 (Pyridine ring) |

| ~7.99 | dd | ~8.0, 2.0 | 1H | H-4 (Pyridine ring) |

| ~6.45 | d | ~8.0 | 1H | H-5 (Pyridine ring) |

| ~4.95 | br s | - | 2H | -NH₂ |

| ~4.31 | q | ~7.1 | 2H | -OCH₂CH₃ |

| ~1.35 | t | ~7.1 | 3H | -OCH₂CH₃ |

Note: The chemical shifts are based on experimental data reported for this compound.[3] The broad singlet for the amino protons can exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~160 | C-6 (Pyridine ring) |

| ~150 | C-2 (Pyridine ring) |

| ~138 | C-4 (Pyridine ring) |

| ~115 | C-3 (Pyridine ring) |

| ~108 | C-5 (Pyridine ring) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted values are based on the analysis of similar pyridine derivatives.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule.

Predicted IR Data (KBr or ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (ester) |

| 1620-1580 | Strong | C=C and C=N stretch (pyridine ring) |

| ~1600 | Medium | N-H bend (scissoring) |

| 1300-1200 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 166.0742 (for C₈H₁₀N₂O₂)

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 121.

-

Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 93.

-

Cleavage of the ethyl group from the ester, resulting in a fragment at m/z = 137.

-

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics.

Precursor to Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The amino group at the 6-position of this compound provides a convenient handle for the introduction of various substituents to modulate the potency and selectivity of the final compounds. For instance, derivatives of this compound have been explored in the synthesis of inhibitors for various kinases.[5]

Synthesis of P2Y12 Receptor Antagonists

This compound sulfonylureas have been investigated as potent and selective antagonists of the P2Y12 receptor, a key target for antiplatelet therapy.[6] The development of such compounds is crucial for the prevention of thrombotic events, such as heart attacks and strokes. The modular nature of the synthesis, starting from this compound, allows for the systematic exploration of structure-activity relationships to optimize the pharmacokinetic and pharmacodynamic properties of these antagonists.[6]

Agrochemical Intermediates

Beyond pharmaceuticals, the aminonicotinate scaffold is also valuable in the agrochemical industry. The unique electronic properties of the pyridine ring, combined with the reactivity of the amino and ester groups, make it a suitable precursor for the synthesis of novel herbicides and insecticides.

Conclusion: A Foundation for Innovation

This compound stands as a testament to the power of versatile building blocks in advancing chemical synthesis and drug discovery. Its straightforward synthesis, well-defined chemical properties, and broad applicability make it an indispensable tool for medicinal chemists and researchers. This guide has provided a comprehensive technical overview, from detailed synthetic protocols and mechanistic insights to a thorough characterization of its spectroscopic properties and a summary of its key applications. As the quest for novel and more effective therapeutics continues, the strategic utilization of foundational scaffolds like this compound will undoubtedly continue to fuel innovation in the pharmaceutical and chemical industries.

References

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.).

- Bach, P., et al. (2013). Synthesis, structure-property relationships and pharmacokinetic evaluation of this compound sulfonylureas as antagonists of the P2Y12 receptor. European Journal of Medicinal Chemistry, 65, 360-375.

- An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6-(trifluoromethyl)

- Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry.

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.).

- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2025). bioRxiv.

- Common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000622) - Human Metabolome Database. (n.d.).

- 13C NMR Spectrum (1D, D2O, experimental) (HMDB0002092) - Human Metabolome Database. (n.d.).

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).

- IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. (2025). bioRxiv.

- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Mthis compound – preparation and application - Georganics. (2023, December 28).

- Table of Characteristic IR Absorptions. (n.d.).

- 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5).

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- Feature Reviews in Medicinal Chemistry - PMC - PubMed Central. (n.d.).

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16).

- Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). Scientific Reports, 11(1).

- Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. (2012). Journal of Medicinal Chemistry, 55(22), 10057-10065.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules, 29(11), 2639.

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports, 13(1).

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Mini-Reviews in Medicinal Chemistry. (2025). Mini-Reviews in Medicinal Chemistry, 25(6).

- Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. (n.d.). University of New Hampshire.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 6-Aminonicotinate from 6-Aminonicotinic Acid

This guide provides a comprehensive overview of the synthesis of Ethyl 6-Aminonicotinate, a valuable building block in pharmaceutical and materials science, from 6-aminonicotinic acid. The focus is on the robust and widely applicable Fischer-Speier esterification method. This document is intended for researchers, chemists, and professionals in drug development, offering not only a detailed experimental protocol but also insights into the reaction mechanism, safety considerations, and product characterization.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyridine ring with both an amino and an ester functional group, makes it a versatile scaffold for the development of novel compounds. For instance, it has been utilized in the synthesis of histone deacetylase 3 (HDAC3) selective inhibitors for targeting breast cancer stem cells and in the development of glucokinase activators as a potential therapy for diabetes.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

The Synthetic Approach: Fischer-Speier Esterification

The conversion of 6-aminonicotinic acid to its ethyl ester is most commonly achieved through the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The choice of this method is underpinned by its cost-effectiveness, simplicity, and the use of readily available reagents.[3]

Reaction Principle

The Fischer esterification is a reversible reaction.[4] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used.[5][6] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.[2][7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity of the final product. The causality behind each experimental choice is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Aminonicotinic Acid | ≥98% | Commercially Available | --- |

| Ethanol | Anhydrous | Commercially Available | Use of anhydrous ethanol is crucial to shift the reaction equilibrium. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Acts as the catalyst. Handle with extreme care. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine | Saturated Aqueous NaCl | Prepared in-house | For washing the organic phase. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying the organic phase. |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 6-aminonicotinic acid (e.g., 10.0 g, 72.4 mmol) in anhydrous ethanol (e.g., 150 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction towards the product side.[5]

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.5 mL) to the suspension. The addition should be done cautiously as it is an exothermic process.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours, which is indicated by the dissolution of the starting material.[8]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ice-cold water (e.g., 150 mL) and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is crucial to quench the acid catalyst and to deprotonate the amino group of the product, making it soluble in the organic solvent.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL) to remove any remaining water-soluble impurities.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a white to off-white solid.[8] A reported yield for a similar procedure is around 73%.[8]

-

Mechanistic Insights

The Fischer esterification of 6-aminonicotinic acid proceeds through a series of equilibrium steps, as illustrated in the diagram below.

Caption: Simplified mechanism of the Fischer esterification of 6-aminonicotinic acid.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[2][9] This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water, forming a protonated ester.

-

Deprotonation: The final step involves the deprotonation of the protonated ester, typically by a molecule of the alcohol or water, to yield the final ester product and regenerate the acid catalyst.[4]

The presence of the electron-donating amino group on the pyridine ring can slightly influence the reactivity of the carboxylic acid, but the fundamental mechanism of the Fischer esterification remains the same.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [8] |

| Appearance | White to off-white solid[8] |

| Melting Point | 145-147 °C[8] |

| ¹H NMR (CDCl₃) | δ 8.71 (s, 1H), 7.99 (d, 1H), 6.45 (d, 1H), 4.95 (s, 2H), 4.31 (q, 2H), 1.35 (t, 3H)[8] |

| LCMS | m/z = 167.3 [M+H]⁺[8] |

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

6-Aminonicotinic Acid: May cause skin and serious eye irritation. May also cause respiratory irritation.[10][11]

-

Ethanol: Flammable liquid and vapor.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is highly corrosive and reacts violently with water. Always add acid to water, never the other way around.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The Fischer-Speier esterification of 6-aminonicotinic acid is a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of the reaction and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can confidently produce this important chemical intermediate for their research and development needs.

References

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.

- BYJU'S. (n.d.). Fischer esterification reaction.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Google Patents. (n.d.). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

- PubChem. (n.d.). 6-Aminonicotinic acid.

- Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

- National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.

- Unknown. (n.d.). Fischer Esterification.

- PrepChem.com. (n.d.). (C) Synthesis of 6-Aminonicotinic acid.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions.

- Georganics. (2023, December 28). Mthis compound – preparation and application.

- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids?.

- J&K Scientific LLC. (n.d.). Fischer Esterification.

- PubChem. (n.d.). Ethyl 6-methylnicotinate.

Sources

- 1. Mthis compound – preparation and application - Georganics [georganics.sk]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. byjus.com [byjus.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

Ethyl 6-Aminonicotinate synthesis protocol and reaction conditions

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Aminonicotinate

This guide provides a comprehensive overview of the synthetic protocols and reaction conditions for this compound, a pivotal building block in contemporary medicinal chemistry and drug development. Intended for researchers, chemists, and professionals in the pharmaceutical sciences, this document delves into the prevalent synthetic strategies, offering not just procedural steps but also the underlying chemical principles and field-proven insights that govern reaction success. We will explore the most common and efficient routes, providing detailed experimental procedures, mechanistic diagrams, and a comparative analysis to aid in methodological selection.

The Strategic Importance of this compound

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a nucleophilic amino group and an ester, makes it a versatile scaffold. It is a key intermediate in the development of various therapeutic agents, including potent kinase inhibitors and P2Y12 receptor antagonists used in antiplatelet therapies[1]. The ability to reliably synthesize this intermediate in high purity and yield is therefore critical for advancing drug discovery programs.

Primary Synthetic Strategies: A Comparative Overview

Two principal synthetic routes dominate the preparation of this compound:

-

Direct Esterification of 6-Aminonicotinic Acid: This is the most classical and direct approach, relying on the acid-catalyzed Fischer esterification of the parent amino acid.

-

Palladium-Catalyzed Amination of Ethyl 6-Chloronicotinate: A modern cross-coupling approach that offers flexibility but requires more complex catalytic systems, such as the Buchwald-Hartwig amination[2][3].

The choice between these methods depends on factors such as starting material availability, scalability, cost, and the specific requirements of the research program.

Route 1: Fischer Esterification of 6-Aminonicotinic Acid

This method is often the preferred route due to its operational simplicity and high atom economy, starting from the commercially available 6-aminonicotinic acid.

Mechanistic Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The reaction mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H⁺ from H₂SO₄ or HCl) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes out a molecule of water, reforming the carbonyl group and creating a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (like another ethanol molecule or the conjugate base of the acid catalyst) to yield the final ethyl ester product and regenerate the acid catalyst.

Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol (ethanol), which serves as both the reactant and the solvent.

Sources

A Senior Application Scientist's Guide to the Purification of Ethyl 6-Aminonicotinate

Abstract

This in-depth technical guide provides a comprehensive overview of the principal techniques for the purification of Ethyl 6-Aminonicotinate, a crucial building block for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, offering a framework for developing robust, self-validating purification systems. The guide synthesizes field-proven insights with established scientific principles for recrystallization, column chromatography, and liquid-liquid extraction, equipping the reader with the expertise to achieve high-purity this compound for demanding applications.

Introduction: The Critical Role of Purity for this compound

This compound (CAS No. 39658-41-8) is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1][2] Its molecular structure, featuring a pyridine ring with both an amino and an ethyl ester functionality, makes it a versatile scaffold for building molecular complexity. The purity of this reagent is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications.

This guide provides a detailed exploration of the most effective methods for purifying this compound, with a focus on practical application and the underlying scientific principles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 145-147 °C[3][4] |

| Appearance | Off-white to light yellow crystalline solid |

| CAS Number | 39658-41-8 |

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The most common synthetic route to this compound is the Fischer esterification of 6-aminonicotinic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid.[5] This straightforward reaction, however, can result in a crude product containing several key impurities:

-

Unreacted 6-Aminonicotinic Acid: Due to the equilibrium nature of the Fischer esterification, some starting material will likely remain.

-

Residual Ethanol: The excess alcohol used to drive the reaction equilibrium must be removed.

-

Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) will be present and must be neutralized.

-

Byproducts of Side Reactions: While less common, side reactions can introduce other structurally related impurities.

A thorough understanding of these potential contaminants is the first step in designing an effective purification strategy.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and economical technique for purifying solid compounds.[6] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Solvent Selection: The Key to Successful Recrystallization

The ideal recrystallization solvent for this compound should:

-

Readily dissolve the compound at elevated temperatures.

-

Exhibit poor solubility for the compound at low temperatures.

-

Either not dissolve the impurities at all or keep them in solution at low temperatures.

-

Be chemically inert towards the compound.

-

Be volatile enough for easy removal from the purified crystals.

Based on the structure of this compound (an aromatic amino ester), promising solvent systems include:

-

Ethanol/Water: A polar protic solvent in which the compound is soluble when hot, with water acting as an anti-solvent to induce crystallization upon cooling.[4]

-

Ethyl Acetate/Hexane: A moderately polar solvent to dissolve the compound, with a non-polar anti-solvent to decrease solubility and promote crystal formation.[6]

Step-by-Step Recrystallization Protocol (Ethanol/Water)

This protocol is based on established methods for analogous compounds like ethyl p-aminobenzoate.[4][6]

-

Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Stir continuously to aid dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting Recrystallization

| Problem | Possible Cause | Solution |

| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add more of the primary solvent (ethanol) and allow the solution to cool more slowly. |

| No Crystals Form | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod to provide a surface for nucleation. Add a seed crystal of pure this compound. If crystals still do not form, reduce the volume of the solvent by gentle heating and allow it to cool again. |

| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |

Column Chromatography: For High-Purity Separations

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7] It is particularly useful for separating this compound from closely related impurities.

Principles of Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent). Polar compounds will interact more strongly with the stationary phase and elute more slowly, while less polar compounds will travel through the column more quickly.

Selecting the Stationary and Mobile Phases

-

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for the purification of polar organic compounds. However, the acidic nature of standard silica gel can sometimes cause issues with basic compounds like aminopyridines, leading to tailing of peaks and potential degradation. In such cases, using deactivated (neutral) silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent is recommended.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running a column.

Step-by-Step Column Chromatography Protocol

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Carefully pour the slurry into the chromatography column, ensuring a uniform and crack-free packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of the Chromatography Workflow

Caption: Workflow for Column Chromatography Purification.

Liquid-Liquid Extraction: A Preparatory Purification Step

Liquid-liquid extraction is an essential workup step to remove the acid catalyst and unreacted 6-aminonicotinic acid after the synthesis of this compound. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Acid-Base Extraction Principles

The amino group on this compound is basic, while the unreacted starting material, 6-aminonicotinic acid, is amphoteric (containing both an acidic carboxylic acid group and a basic amino group). The acid catalyst is, of course, acidic. These properties can be exploited for separation.

Step-by-Step Extraction Protocol

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate.

-

Neutralization/Washing: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic catalyst and deprotonate the carboxylic acid group of the unreacted 6-aminonicotinic acid, making it soluble in the aqueous phase.

-

Separation: Allow the layers to separate and drain the lower aqueous layer.

-

Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the crude this compound, which can then be further purified by recrystallization or chromatography.

Visualization of the Extraction Workflow

Caption: Workflow for Liquid-Liquid Extraction.

Conclusion: A Multi-faceted Approach to Purity

Achieving high-purity this compound is a critical step in many research and development endeavors. There is no single "best" purification method; rather, the optimal approach often involves a combination of the techniques described in this guide. A typical purification strategy might involve an initial acid-base extraction to remove the bulk of the ionic impurities, followed by either recrystallization for a more straightforward purification or column chromatography when higher purity is required or when impurities are structurally very similar to the product. By understanding the principles behind each technique and carefully considering the impurity profile of the crude material, researchers can confidently and efficiently obtain this compound of the requisite purity for their specific application.

References

- CristalChem. (2025, October 8). Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC.

- Columbia University. (n.d.). Column chromatography.

- Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

Sources

- 1. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]

- 6. cristalchem.com [cristalchem.com]

- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Recrystallization of Ethyl 6-Aminonicotinate

Abstract

This technical guide provides a comprehensive, in-depth exploration of the principles and practices for the purification of Ethyl 6-Aminonicotinate via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, delving into the fundamental physicochemical properties of the target molecule, the rationale behind solvent selection, and a detailed, field-tested methodology for achieving high purity. The guide emphasizes a first-principles approach, ensuring that the described protocol is not merely a set of instructions, but a self-validating system grounded in scientific integrity. Key sections include a detailed experimental workflow, troubleshooting common issues such as oiling out, and methods for purity verification.

Introduction: The Rationale for Recrystallization

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complications in biological assays. While various purification techniques exist, recrystallization remains a highly effective, scalable, and economical method for refining solid compounds like this compound.[1][2]

The core principle of recrystallization is the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2][3][4] An ideal solvent will dissolve the target compound readily at an elevated temperature, but poorly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal via hot filtration). This guide will walk through the systematic application of this principle to this compound.

Physicochemical Properties: A Foundation for Purification

Understanding the inherent properties of this compound is the first step in designing a robust recrystallization protocol. These characteristics dictate its behavior in various solvents and thermal conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [5][6] |

| Molecular Weight | 166.18 g/mol | [5][6] |

| Appearance | White to off-white solid/crystal | [7][8] |

| Melting Point | 145-147 °C | [5][6] |

| Boiling Point | 314.7 °C at 760 mmHg | [5][6] |

| Density | ~1.2 g/cm³ | [5][6] |

The molecule's structure, featuring a pyridine ring, an amino group, and an ethyl ester, imparts a moderate polarity. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and ester carbonyl oxygens are hydrogen bond acceptors.[9] These features suggest that polar protic solvents, such as alcohols, will be effective at dissolving the compound, particularly at elevated temperatures.

The Core of Purification: Solvent Selection and Rationale

The choice of solvent is the most critical parameter in recrystallization.[3] The ideal solvent should exhibit a steep solubility curve for this compound—high solubility when hot and low solubility when cold—to maximize recovery yield.

Primary Solvent Candidate: Ethanol

Based on both empirical evidence from synthesis literature and theoretical principles, ethanol emerges as the primary solvent of choice.

-

"Like Dissolves Like" Principle : As a polar protic solvent, ethanol effectively interacts with the polar functionalities of this compound.[10]

-

Synthesis Precedent : Multiple synthetic procedures for this compound report the use of ethanol for the final recrystallization step, indicating proven success.[7][8] One procedure explicitly notes, "Recrystallization in [ETOH] gave...white solid," confirming its utility.[8]

-

Volatility : Ethanol has a boiling point of 78 °C, which is high enough to provide a significant temperature differential for solubility but low enough to be easily removed from the final crystals under vacuum.

Potential for Solvent Pairs: The Ethanol/Water System

For instances where the crude material has a broader range of impurities, or if crystallization from pure ethanol is sluggish, an ethanol-water solvent pair can be highly effective.[11] In this system, the compound is dissolved in the "good" solvent (ethanol) at its boiling point, and the "anti-solvent" (water), in which the compound is less soluble, is added dropwise until the solution becomes faintly turbid. This brings the solution to its saturation point, and upon slow cooling, pure crystals will form.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification. It assumes a starting material of crude this compound, likely containing unreacted 6-aminonicotinic acid from the esterification synthesis.

Diagram of the Recrystallization Workflow

Caption: Experimental workflow for the recrystallization of this compound.

Detailed Methodology

-

Preparation :

-

Weigh the crude this compound and place it into an Erlenmeyer flask. The flask size should be chosen such that the solvent will not fill more than half of its volume.

-

Add a boiling chip or magnetic stir bar to the flask to ensure smooth boiling.

-

-

Dissolution :

-

Place the flask on a hotplate in a fume hood. Add a small portion of ethanol, enough to create a slurry.

-

Heat the slurry to a gentle boil.

-

Continue to add ethanol in small portions until the this compound just completely dissolves. Causality Check : The goal is to create a saturated solution at the boiling point of the solvent. Adding a large excess of solvent will significantly reduce the final yield.[1][12]

-

-

Decolorization/Hot Filtration (If Necessary) :

-

If the hot solution has a noticeable color or contains insoluble particulate matter, it may be necessary to decolorize with activated carbon and/or perform a hot filtration.

-

If using, add a very small amount of activated carbon and boil for a few minutes.

-

To remove the carbon or other solids, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

-

-

Crystallization :

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality Check : Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure compared to the fine powder that results from rapid cooling.[9][13]

-

Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

-

Isolation and Drying :

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

-

Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

Mechanism of Purification: Removing Key Impurities

The primary impurity from a typical Fischer esterification synthesis of this compound is the starting material, 6-aminonicotinic acid . The recrystallization process effectively removes this impurity through two mechanisms:

-

Acid-Base Chemistry : In many synthesis workups, the crude product is first dissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate.[7] The basic bicarbonate deprotonates the carboxylic acid group of the unreacted 6-aminonicotinic acid, forming a water-soluble sodium salt that partitions into the aqueous layer, while the neutral ester remains in the organic layer.

-

Differential Solubility : Any remaining 6-aminonicotinic acid is significantly more polar than this compound. As such, it has a different solubility profile in ethanol. During the recrystallization, it will tend to remain in the cold ethanol mother liquor, allowing the less soluble, pure ester to crystallize out.

Diagram of Purification Principle

Caption: Principle of purification by differential solubility during recrystallization.

Purity Assessment: Validating the Outcome

The success of the recrystallization must be verified through analytical methods.

-

Melting Point Determination : A sharp melting point within the literature range (145-147 °C) is a strong indicator of high purity.[5][6] Impurities typically broaden and depress the melting range.

-

NMR Spectroscopy : ¹H NMR spectroscopy provides definitive structural confirmation and can detect the presence of impurities. The spectrum of pure this compound should be clean and match reference data.

-

Reference ¹H NMR (CDCl₃) : δ 8.75 (d, 1H), 8.07 (dd, 1H), 6.51 (d, 1H), 4.96 (bs, 2H, -NH₂), 4.35 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃).[8] The absence of a broad carboxylic acid proton peak indicates the successful removal of 6-aminonicotinic acid.

-

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used. The solution is not supersaturated upon cooling. | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow to cool again.[1][12] |

| Supersaturation without nucleation. | Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of pure product if available.[14] | |

| "Oiling Out" | The solute is coming out of solution above its melting point. This can happen if the solution is too concentrated or cooled too rapidly, a known issue with some aromatic amines.[5] | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration and allow it to cool much more slowly.[9] Consider using a solvent with a lower boiling point. |

| Low Recovery Yield | Excess solvent was used. A significant amount of product remains dissolved in the mother liquor. | Before filtration, check for supersaturation by dipping a glass rod in the solution; a crystalline residue should form upon evaporation. If not, reduce solvent volume by boiling.[1] |

| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, receiving flask) is pre-heated. Dilute the solution with a small amount of extra hot solvent before filtering, then boil it off afterward. |

Conclusion

The recrystallization of this compound, when approached systematically, is a powerful and reliable purification technique. By understanding the compound's physicochemical properties and the principles of solubility, researchers can move beyond rote memorization of a protocol to intelligently troubleshoot and optimize the process. The use of ethanol as a primary solvent, coupled with slow, controlled cooling and proper isolation techniques, consistently yields material of high purity suitable for the demanding applications in pharmaceutical research and development. Verification by melting point and NMR spectroscopy provides the final validation of a successful purification.

References

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization.

- University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Recrystallization.

- University of York Chemistry Department. (n.d.). Problems with Recrystallisations.

- Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?

- University of Rochester Chemistry Department. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Massachusetts Institute of Technology (MIT) Department of Chemistry. (n.d.). Recrystallization I.

- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 39658-41-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural Significance of Ethyl 6-Aminonicotinate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 6-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as ethyl 6-aminopyridine-3-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted pyridine core is a common scaffold in pharmacologically active molecules, making it a compound of significant interest for drug development professionals.[1] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural characterization of organic molecules like this compound.[3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides a detailed atomic-level map of the molecular framework. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the principles of chemical structure and magnetic resonance, to provide researchers with a definitive spectroscopic reference.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system for this compound (C₈H₁₀N₂O₂) is used throughout this guide.

Figure 1. Structure of this compound with IUPAC numbering for NMR correlation.

Figure 1. Structure of this compound with IUPAC numbering for NMR correlation.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol describes a self-validating system for acquiring high-resolution ¹H and ¹³C NMR spectra, ensuring both accuracy and reproducibility.

Step 1: Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window. For compounds with potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative as it minimizes proton exchange of the amine (NH₂) group.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing. Transfer the clear solution to a 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition (400 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved signals.[5]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to approximately 12-15 ppm to encompass all expected proton signals.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1.5-2.0 seconds ensures proper T1 relaxation for quantitative accuracy.[6]

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum of singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: Set to approximately 200-220 ppm.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A 2.0-second delay is standard.

-

¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of structural information through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Table 1: Summary of ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~8.3 - 8.5 | Doublet (d) or dd | 1H | J(H2-H4) ≈ 2.5 Hz |

| H-4 | ~7.8 - 8.0 | Doublet of Doublets (dd) | 1H | J(H4-H5) ≈ 8.5 Hz, J(H4-H2) ≈ 2.5 Hz |

| H-5 | ~6.4 - 6.6 | Doublet (d) | 1H | J(H5-H4) ≈ 8.5 Hz |

| NH₂ (C6-NH₂) | ~6.0 - 6.5 (broad) | Broad Singlet (br s) | 2H | N/A |

| H-8 (-OCH₂CH₃) | ~4.2 - 4.4 | Quartet (q) | 2H | J(H8-H9) ≈ 7.1 Hz |

| H-9 (-OCH₂CH₃) | ~1.2 - 1.4 | Triplet (t) | 3H | J(H9-H8) ≈ 7.1 Hz |

Causality Behind Peak Assignments:

-

Aromatic Region (Pyridine Ring):

-

H-2: This proton is ortho to the nitrogen and meta to the electron-withdrawing ester group (-COOEt). It is also para to the strongly electron-donating amino group (-NH₂). The combination of these effects results in its downfield position, appearing as a doublet due to coupling with H-4 (⁴J meta-coupling).

-

H-4: Positioned meta to both the amino and ester groups, H-4 is significantly deshielded. It appears as a doublet of doublets, split by H-5 (³J ortho-coupling) and H-2 (⁴J meta-coupling).

-

H-5: This proton is ortho to the electron-donating amino group, causing significant shielding and shifting it markedly upfield compared to other aromatic protons. It is split into a doublet by its vicinal neighbor, H-4.

-

-

Amine Protons (-NH₂):

-

The protons of the primary amine appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and rapid chemical exchange.[7][8][9] To definitively confirm this assignment, a "D₂O shake" experiment can be performed; the addition of a drop of D₂O will cause the NH₂ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[9]

-

-